Piperazine, 1-[3-(dimethoxymethylsilyl)propyl]-
Description
Piperazine, 1-[3-(dimethoxymethylsilyl)propyl]- (CAS 128996-12-3) is a silane-functionalized piperazine derivative with the molecular formula C₈H₁₈N₂O₃Si and a molecular weight of 202.32 g/mol . It is a colorless to pale yellow liquid, soluble in polar solvents, and characterized by its reactive dimethoxymethylsilyl group attached to a propyl chain. This structural feature distinguishes it from conventional piperazine derivatives, enabling applications in materials science (e.g., surface modification, coatings) and pharmaceutical synthesis (e.g., as a building block for drug candidates) .
Properties
Molecular Formula |
C10H22N2O2Si |
|---|---|
Molecular Weight |
230.38 g/mol |
InChI |
InChI=1S/C10H22N2O2Si/c1-13-10(14-2)15-9-3-6-12-7-4-11-5-8-12/h10-11H,3-9H2,1-2H3 |
InChI Key |
DKCFAONVOOBSTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(OC)[Si]CCCN1CCNCC1 |
Origin of Product |
United States |
Preparation Methods
Direct Nucleophilic Substitution: N-Methyl Piperazine and Chloropropylmethyldimethoxysilane
The most efficient and scalable method involves reacting N-methyl piperazine with chloropropylmethyldimethoxysilane under controlled conditions. This single-step process leverages the nucleophilic displacement of chloride by the secondary amine group of piperazine:
$$
\text{N-Methyl piperazine} + \text{Cl(CH}2\text{)}3\text{Si(CH}3\text{)(OCH}3\text{)}_2 \rightarrow \text{1-[3-(Dimethoxymethylsilyl)propyl]piperazine} + \text{HCl}
$$
Reaction Conditions and Optimization
- Stoichiometry : A weight ratio of 54–64:36–46 (N-methyl piperazine : chloropropylmethyldimethoxysilane) maximizes yield while minimizing byproducts.
- Temperature : 110–115°C ensures sufficient reactivity without promoting silane degradation.
- Reaction Time : 200–240 minutes achieves >95% conversion.
- Pressure : Ambient conditions suffice, eliminating the need for specialized equipment.
Example Procedure
- Combine N-methyl piperazine (5.64 kg, 76.15 mol) and chloropropylmethyldimethoxysilane (10.0 kg, 60.91 mol) in toluene (80 L).
- Heat to 110–115°C for 3.5–4 hours under stirring.
- Cool, separate the organic layer, and wash with 2% acetic acid to remove residual HCl.
- Concentrate under vacuum and precipitate the product with hexane to obtain 7.98 kg (69.6% yield) of white crystalline solid.
Table 1: Yield Dependence on Reactant Ratios
| N-Methyl Piperazine (kg) | Chloropropylmethyldimethoxysilane (kg) | Yield (%) |
|---|---|---|
| 54 | 36 | 58.2 |
| 58 | 38 | 65.1 |
| 62 | 39 | 69.6 |
| 64 | 46 | 61.8 |
Alternative Pathways: Reductive Amination and Silane Functionalization
While less common, reductive amination strategies have been explored for analogous piperazine-silane hybrids. For example, US6603003B2 describes reducing 3,4-dehydropiperazine-2-one intermediates with lithium aluminum hydride (LiAlH$$_4$$) to yield N-substituted piperazines. Adapting this approach, a hypothetical route could involve:
- Condensing 3-(dimethoxymethylsilyl)propionaldehyde with ethylenediamine to form a cyclic imine.
- Reducing the imine with LiAlH$$_4$$ to install the piperazine ring.
However, this method remains theoretical for the target compound, as no explicit examples exist in the literature.
Critical Analysis of Reaction Parameters
Temperature and Time Dependence
Elevating temperatures beyond 115°C risks siloxane bond cleavage, while temperatures below 110°C prolong reaction times (>300 minutes). Kinetic studies from CN103483371A demonstrate that 110–115°C optimizes the trade-off between rate and side reactions.
Solvent and Catalysis
Toluene is the solvent of choice due to its high boiling point (110°C) and immiscibility with aqueous HCl. Polar aprotic solvents like DMF or THF are avoided to prevent silane hydrolysis. Notably, no catalyst is required, as the reaction proceeds via a straightforward SN2 mechanism.
Byproduct Management
Hydrochloric acid (HCl) generated during the reaction is neutralized via aqueous washes. Residual N-methyl piperazine hydrochloride is removed by hexane recrystallization, yielding >98% pure product.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water) confirms >99% purity for industrial-grade material.
Industrial Applications and Derivatives
The primary use of 1-[3-(dimethoxymethylsilyl)propyl]piperazine is in synthesizing N-methyl piperazinyl polysiloxanes . These polymers are emulsified into fabric softeners, imparting durable softness and anti-static properties to textiles. Additional applications include:
- Polymer Modifiers : Enhancing adhesion between silicones and organic substrates.
- Cosmetic Additives : Improving spreadability of silicone-based creams.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-[3-(dimethoxymethylsilyl)propyl]- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethoxymethylsilyl group.
Hydrolysis: The compound is sensitive to hydrolysis, especially in the presence of moisture, leading to the formation of silanols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.
Hydrolysis: Water or aqueous solutions are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: The major products are typically substituted piperazine derivatives.
Hydrolysis: The major products are silanols and methanol.
Scientific Research Applications
Piperazine, 1-[3-(dimethoxymethylsilyl)propyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Piperazine, 1-[3-(dimethoxymethylsilyl)propyl]- involves its ability to form stable bonds with various substrates. The dimethoxymethylsilyl group can undergo hydrolysis to form silanols, which can then react with other functional groups to form stable siloxane bonds . This property makes it useful in surface modification and the preparation of functionalized materials .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Piperazine derivatives vary widely in substituents, leading to divergent properties and applications. Below is a comparative analysis of key structural and functional differences:
Structure-Activity Relationship (SAR) Insights
- Aromatic Substituents : Methoxy or halogen groups on phenyl rings (e.g., 2-methoxyphenyl in ) enhance 5-HT1A receptor binding .
- Alkyl Chain Length : Propyl spacers (common in ) optimize ligand-receptor interactions by balancing flexibility and steric effects .
- Silane vs. Aryl Groups : The dimethoxymethylsilyl group in the target compound lacks direct biological activity data but offers unique material properties absent in aryl/heterocyclic derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
